2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Übersicht

Beschreibung

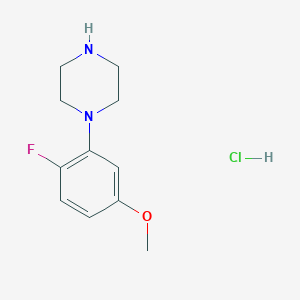

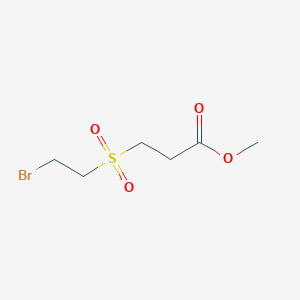

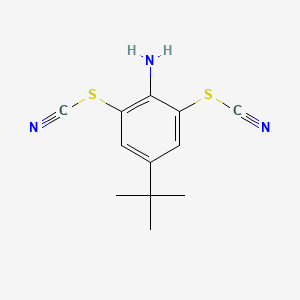

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the IUPAC name 2-methoxy-3-nitrobenzenesulfonyl chloride . It is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a nitro group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 251.65 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research involving compounds like 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride often focuses on their synthesis and chemical reactivity. For instance, studies on the synthesis of dihydro-1,4-benzodioxin derivatives, including sulfamoyl compounds, have shown the utility of related chemical structures in developing new sulfonamide diuretics. The synthesis process often involves the conversion of nitro functions into sulfonamide via reactions such as the Sandmeyer reaction, indicating the potential for this compound to serve in similar synthetic pathways (Itazaki et al., 1988).

Biochemical Research

Compounds bearing nitrobenzene sulfonamide groups are often studied for their biochemical effects. For example, the pharmacological characterization of specific nitrobenzenesulfonyl compounds as thromboxane receptor antagonists and thromboxane synthase inhibitors highlights their potential application in exploring biochemical pathways and developing therapeutic agents (Dogné et al., 2004).

Enzymatic Activity Studies

Studies on the induction of cytochrome P450 enzymes by nitroaniline derivatives show the relevance of nitrobenzene compounds in understanding enzyme regulation and the mechanisms underlying drug metabolism. Such research can offer insights into how compounds like this compound might interact with biological systems at the molecular level (Degawa et al., 1995).

Inflammation and Immunology

The role of nitrobenzene derivatives in modulating immune responses, such as the effect of nitroso metabolites of sulfamethoxazole on cytokine production, could be indicative of the potential for this compound to be used in immunological research, particularly in understanding the mechanisms of drug-induced hypersensitivity and immune modulation (Hopkins et al., 2005).

Antioxidant and Reactive Oxygen Species Studies

The interaction of nitrobenzene compounds with biological systems to produce reactive oxygen species is a key area of research, particularly in understanding oxidative stress and its implications in diseases. Investigating the effects of nitrobenzene derivatives on cellular oxidative stress mechanisms can shed light on the potential uses of this compound in antioxidant research (Grisham et al., 1991).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

The nitro group (NO2) and the methoxy group (OCH3) on the benzene ring can influence the reactivity of the molecule. The nitro group is a strong deactivator and meta director, meaning it decreases the reactivity of the benzene ring towards electrophilic aromatic substitution and directs incoming groups to the meta position . The methoxy group is an activator and ortho/para director, increasing the reactivity of the benzene ring and directing incoming groups to the ortho and para positions .

If you’re conducting an experiment with this compound, please ensure to follow all relevant safety procedures, as it may be hazardous .

Eigenschaften

IUPAC Name |

2-methoxy-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAWMJDALMRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)

![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)

![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)